![molecular formula C25H28N4O2 B2798282 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide CAS No. 1286721-52-5](/img/structure/B2798282.png)
2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide is a complex organic compound with potential applications in various fields including chemistry, biology, and medicine. This compound features a unique structure comprising pyrimidine and pyrido rings, making it a subject of interest for researchers aiming to explore its diverse chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide typically involves multiple steps, starting from simple organic molecules. The initial steps often involve the formation of the pyrimidine ring, followed by the construction of the pyrido ring and the acetamide functional group.
Step 1: Formation of the pyrimidine ring through cyclization of appropriate precursors under acidic or basic conditions.
Step 2: Introduction of the phenyl and ethyl groups via alkylation or acylation reactions.
Step 3: Construction of the tetrahydropyrido ring through nucleophilic substitution or addition reactions.
Step 4: Final acetamide formation through the reaction with 3-ethylphenylamine under mild conditions.
Industrial Production Methods: Industrially, this compound can be synthesized using automated multi-step organic synthesis processes. The key to successful industrial production lies in optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethyl groups, leading to the formation of corresponding oxides and hydroxides.
Reduction: Reduction can target the oxo group within the pyrimidine ring, potentially yielding hydroxyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and ethyl groups, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: Halogens (e.g., chlorine or bromine) or organometallic reagents under controlled temperatures.
Major Products
Oxidation Products: Phenolic derivatives, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated compounds, organometallic complexes.
Aplicaciones Científicas De Investigación
Chemistry
Study of reaction mechanisms and pathways involving complex organic structures.
Synthesis of novel compounds by modifying the parent structure.
Biology
Investigation of its potential as a biochemical probe for studying enzyme-substrate interactions.
Medicine
Exploration of its pharmacological properties as a potential therapeutic agent for various diseases.
Assessment of its toxicity and metabolic pathways.
Industry
Development of advanced materials or chemicals based on its unique structural properties.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes. It can bind to active sites or allosteric sites, modifying the function of the target molecules. Key pathways involved include inhibition or activation of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling cascades.
Comparación Con Compuestos Similares
Compared to other compounds with similar core structures (e.g., pyrimidine or pyrido derivatives), 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Similar Compounds
Pyrido[4,3-d]pyrimidine Derivatives: Compounds with modifications in the phenyl or ethyl groups.
Acetamide Derivatives: Compounds with variations in the acetamide side chain.
Pyrimidine Analogs: Compounds with different ring substituents or functional groups.
Propiedades
IUPAC Name |
2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-3-18-9-8-12-20(15-18)26-23(30)17-29-24(19-10-6-5-7-11-19)27-22-13-14-28(4-2)16-21(22)25(29)31/h5-12,15H,3-4,13-14,16-17H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISMGEUZMJYXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=NC3=C(C2=O)CN(CC3)CC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
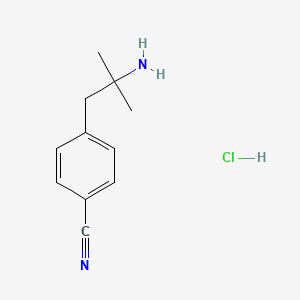

![7-fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2798201.png)
![N'-(benzenesulfonyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine](/img/structure/B2798202.png)
![2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2798203.png)
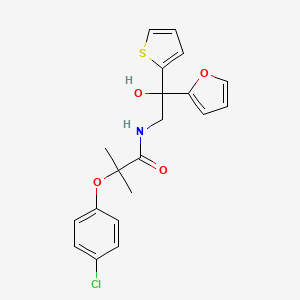
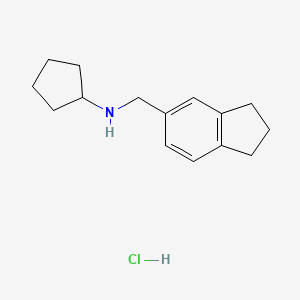
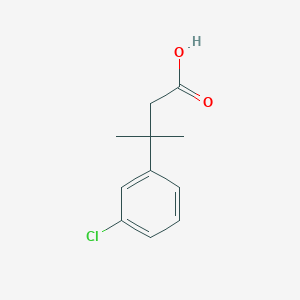
![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2798210.png)
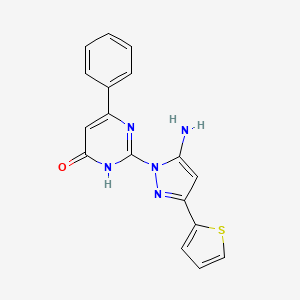
![2,4-dichloro-5-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2798214.png)

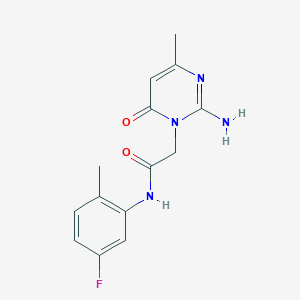
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2798220.png)
